Cas no 15850-34-7 (4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide)
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-phenylthiazol-2-yl)-4-methoxybenzamide
- 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- (Z)-4-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide
- Oprea1_074264
- Z27772100
- Benzamide, 4-methoxy-N-(4-phenyl-2-thiazolyl)-
- LUF-5433
- Oprea1_747035
- LEG3NVF47Q
- SR-01000394983
- Oprea1_345855
- 4-methoxy-N-(4-phenylthiazol-2-yl)benzamide
- AKOS001303429
- 4-Methoxy-N-(4-phenyl-thiazol-2-yl)-benzamide(LUF5433)
- AKOS024573980
- 4-Methoxy-N-(4-phenyl-thiazol-2-yl)-benzamide
- BDBM50097431
- STK401912
- F0013-0443
- CHEMBL60156
- EN300-18111100
- 15850-34-7
- 4-Methoxy-N-(4-phenyl-2-thiazolyl)benzamide
- SCHEMBL2753298
- SR-01000394983-1
- DB-320414
-
- Inchi: 1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)
- InChI Key: FVWGKRAXWKLEHX-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 310.07759887Da
- Monoisotopic Mass: 310.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 79.5Ų
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA69119-1mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69119-5mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69119-10mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69119-25mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69119-50mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 50mg |
$504.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69119-100mg |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 100mg |
$697.00 | 2024-04-20 | ||
| Enamine | EN300-18111100-0.05g |
15850-34-7 | 90% | 0.05g |
$2755.0 | 2023-09-19 | ||
| Life Chemicals | F0013-0443-2μmol |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0013-0443-5μmol |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0013-0443-10μmol |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
15850-34-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
4-Methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: A Comprehensive Overview
The compound 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS No. 15850-34-7) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The molecule's structure features a benzamide core with a methoxy substituent at the para position and a thiazolidinone moiety attached via an imine linkage. This unique combination of functional groups makes it a promising candidate for exploring novel chemical reactions and bioactive properties.
Recent studies have highlighted the importance of thiazolidinone derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The 4-methoxy substitution on the benzamide ring is particularly interesting as it can enhance the molecule's solubility and bioavailability, which are critical factors for drug development. Additionally, the imine linkage connecting the benzamide and thiazolidinone moieties introduces rigidity into the molecule, potentially improving its binding affinity to target proteins.
One of the most intriguing aspects of 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is its potential as an anti-inflammatory agent. Researchers have demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to scavenge free radicals suggests that it may also possess antioxidant properties, making it a versatile candidate for treating conditions such as arthritis and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiazolidinone intermediate and its subsequent coupling with the methoxybenzamide derivative under controlled conditions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the production of this compound, which is essential for its large-scale manufacturing.
In terms of applications, 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has shown promise in the field of oncology. Preclinical studies have revealed that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Its selective cytotoxicity against cancer cells compared to normal cells makes it a potential lead compound for developing targeted therapies.
Another area where this compound has garnered significant attention is in the development of antibacterial agents. With the increasing threat of antibiotic resistance, there is an urgent need for novel compounds that can combat multidrug-resistant pathogens. Initial studies suggest that 4-methoxy-N-[...]benzamide exhibits potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Further research is underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.
From a structural perspective, the molecule's thiazolidinone ring plays a crucial role in determining its physicochemical properties. The sulfur atom within this ring contributes to its stability and ability to form hydrogen bonds with biological targets. Additionally, the phenyl group attached to the thiazolidinone moiety enhances the molecule's lipophilicity, which is essential for crossing cellular membranes and interacting with intracellular targets.
The discovery and development of 4-methoxy-N-[...]benzamide represent a significant milestone in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for advancing our understanding of complex biological systems. As research continues to unfold, this compound holds immense potential for contributing to the development of innovative therapeutic agents that address unmet medical needs.
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